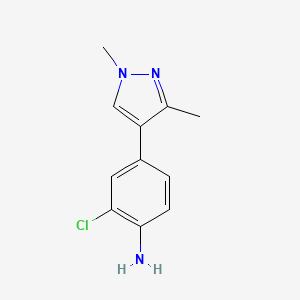
2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline ring attached to a dimethylpyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline typically involves the following steps:
Formation of 1,3-Dimethylpyrazole: This can be achieved by the reaction of hydrazine with acetylacetone under acidic conditions.
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric and sulfuric acids to form 2-chloro-4-nitroaniline.
Coupling Reaction: The 1,3-dimethylpyrazole is then coupled with 2-chloro-4-nitroaniline under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as iron powder in acidic medium.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2-chloro-4-(1,3-dimethylpyrazol-4-yl)aniline.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include inhibition of enzyme activity or binding to receptor sites.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(1,3-dimethylpyrazol-4-yl)phenol
- 2-Chloro-4-(1,3-dimethylpyrazol-4-yl)benzene
Uniqueness
2-Chloro-4-(1,3-dimethylpyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted aniline ring with a dimethylpyrazole moiety makes it a versatile intermediate in various synthetic pathways.
特性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
2-chloro-4-(1,3-dimethylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H12ClN3/c1-7-9(6-15(2)14-7)8-3-4-11(13)10(12)5-8/h3-6H,13H2,1-2H3 |
InChIキー |
BDNJAXRMZYBDIC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


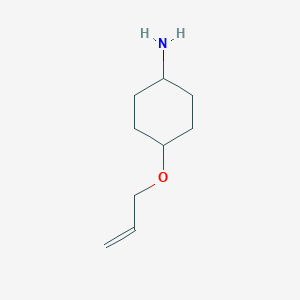
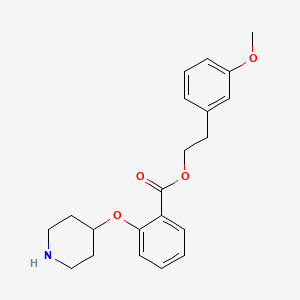
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
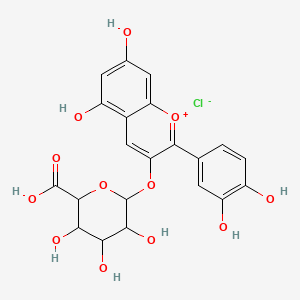
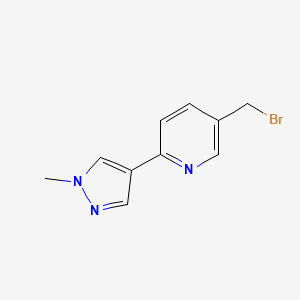

![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
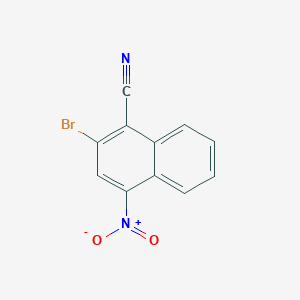

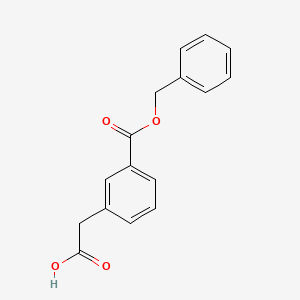
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
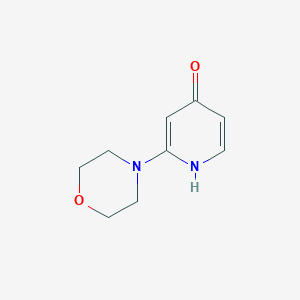
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
